1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol 1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol
Brand Name: Vulcanchem
CAS No.: 75829-98-0
VCID: VC20381118
InChI: InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3
SMILES:
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol

CAS No.: 75829-98-0

Cat. No.: VC20381118

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol - 75829-98-0

Specification

CAS No. 75829-98-0
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name 1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol
Standard InChI InChI=1S/C16H16O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8,15-18H,1-2H3
Standard InChI Key TUVKRFFXTMPKGE-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of an anthracene system (C₁₄H₁₀) modified by two methoxy groups at the 1- and 4-positions and two hydroxyl groups at the 9- and 10-positions. This configuration introduces both electron-donating (methoxy) and hydrogen-bonding (hydroxyl) moieties, which influence its electronic properties and intermolecular interactions . The dihydroanthracene component reduces aromaticity in the central ring, enhancing susceptibility to redox reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.29 g/mol
IUPAC Name1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol
Canonical SMILESCOC1=C2C(C3=CC=CC=C3C(C2=C(C=C1)OC)O)O
Exact Mass272.10486 g/mol

Spectroscopic and Computational Insights

Semi-empirical molecular orbital methods, such as AM1, have been employed to model anthracene derivatives, including those with methoxy and hydroxyl substitutions . These studies reveal that the ionization potential of biologically active anthracene-diones ranges between 7.7–7.9 eV, a metric that may extend to dihydroxy-methoxy variants like 1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol . Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds, such as 9,10-diethyl-9,10-dihydro-1,4-dimethoxyanthracene, highlight characteristic signals for methoxy (≈2830 cm⁻¹) and hydroxyl (≈3200–3500 cm⁻¹) groups .

Synthesis and Purification Strategies

Multi-Step Synthetic Pathways

The synthesis of 1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol typically involves bromination followed by sequential functionalization. A representative route includes:

  • Bromination of Anthracene: Introducing bromine at the 9,10 positions to form 9,10-dibromoanthracene.

  • Methoxy Group Installation: Reaction with methanol under basic conditions to substitute bromine with methoxy groups at positions 1 and 4.

  • Reduction and Hydroxylation: Selective reduction of the central ring and oxidation to introduce hydroxyl groups.

Chromatographic purification is critical to isolate the target compound from byproducts, with silica gel chromatography being the most common method. Recent advances, such as those used in synthesizing 1,4,5,8-tetramethoxyanthracene, demonstrate that avoiding complex separations can improve yields (e.g., >75% in four steps) .

Reaction Optimization

Key parameters influencing yield and selectivity include:

  • Temperature: Controlled heating (80–120°C) during methoxy substitution prevents over-oxidation.

  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution in bromination steps .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions for methoxy group introduction .

Applications in Materials Science and Electronics

Organic Electronics

The compound’s conjugated π-system and electron-donating methoxy groups make it a candidate for organic semiconductors. Its ability to undergo reversible redox reactions (e.g., dihydroanthracene ↔ anthracene) enables use in charge-transport layers or as a dopant in photovoltaic cells. Comparative studies with 9,10-diethyl derivatives show that methoxy groups improve solubility in organic solvents, facilitating thin-film deposition .

Advanced Materials Design

In polymer composites, the hydroxyl groups facilitate hydrogen bonding with matrices like polyvinyl alcohol (PVA), enhancing mechanical strength. Research on sulfur-containing analogues (e.g., phenothiazine-diones) suggests that similar derivatives could exhibit luminescent properties for optoelectronic applications .

Comparative Analysis with Related Derivatives

9,10-Dihydroanthracene-9,10-diol (CAS 58343-58-1)

This simpler derivative lacks methoxy groups, resulting in lower solubility and reduced electronic tunability. Its molecular weight (212.24 g/mol) and LogP (2.16) indicate higher hydrophobicity compared to the dimethoxy variant .

Table 2: Comparative Properties of Anthracene Derivatives

CompoundMolecular Weight (g/mol)LogPKey Functional Groups
1,4-Dimethoxy-9,10-dihydroanthracene-9,10-diol272.292.16-OCH₃, -OH
9,10-Dihydroanthracene-9,10-diol212.242.16-OH
9,10-Diethyl-1,4-dimethoxyanthracene296.413.02-OCH₃, -C₂H₅

Sulfur-Containing Analogues

Thiophenol-derived anthracene-diones exhibit redshifted absorption spectra due to sulfur’s polarizability, a feature less pronounced in oxygenated variants like 1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol .

Future Research Directions

Biological Activity Profiling

Computational models predict that alkylamino-substituted anthracene-diones exhibit anticancer activity . Functionalizing 1,4-dimethoxy-9,10-dihydroanthracene-9,10-diol with amino groups could unlock similar pharmacological potential.

Green Synthesis Innovations

Adopting solvent-free conditions or biocatalytic methods, as explored in tetramethoxyanthracene synthesis, could reduce environmental impact .

Device Integration Studies

Testing the compound in organic field-effect transistors (OFETs) or perovskite solar cells will clarify its practical utility in next-generation electronics.

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